1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is a heterocyclic compound that features a quinoline core fused with a dioxole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carboxamide
- 6-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde
Uniqueness
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
209533-66-4 |
---|---|
Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
6-amino-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-4-7-1-6-2-9-10(16-5-15-9)3-8(6)14-11(7)13/h1-3H,5H2,(H2,13,14) |
InChI Key |
HLYDXNRVWCEUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CC(=C(N=C3C=C2O1)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.